8-tert-Butoxy-1-iodooct-1-ene
Description
Structure
3D Structure
Properties
CAS No. |
121587-83-5 |
|---|---|
Molecular Formula |
C12H23IO |
Molecular Weight |
310.21 g/mol |
IUPAC Name |
1-iodo-8-[(2-methylpropan-2-yl)oxy]oct-1-ene |
InChI |
InChI=1S/C12H23IO/c1-12(2,3)14-11-9-7-5-4-6-8-10-13/h8,10H,4-7,9,11H2,1-3H3 |
InChI Key |
KXBONFWWYPKGQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCCCCCCC=CI |
Origin of Product |
United States |
Reactivity and Advanced Transformations of 8 Tert Butoxy 1 Iodooct 1 Ene
Transition Metal-Catalyzed Carbon-Carbon Bond Forming Reactions
The reactivity of the C(sp²)–I bond in 8-tert-Butoxy-1-iodooct-1-ene makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the construction of complex molecular architectures from simple precursors.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, involving the reaction of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. libretexts.org Vinyl iodides are particularly effective substrates due to the high reactivity of the C-I bond towards oxidative addition to the Pd(0) center, often proceeding under mild conditions. wikipedia.orgwikipedia.org
The coupling of this compound with various aryl or vinyl boronic acids and their corresponding esters can be expected to proceed efficiently. The general catalytic cycle involves three key steps: oxidative addition of the vinyl iodide to a Pd(0) species, transmetalation with the organoboron reagent in the presence of a base, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org A variety of palladium sources, ligands, and bases can be employed to optimize the reaction.
A typical reaction would involve treating this compound with an arylboronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄ or a combination of a palladium precursor such as Pd(OAc)₂ with a phosphine (B1218219) ligand. A base, such as Na₂CO₃, K₂CO₃, or Cs₂CO₃, is essential for activating the boronic acid for the transmetalation step. mdpi.com
Illustrative Reaction Scheme for Suzuki-Miyaura Coupling:
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Vinyl Iodides This table presents typical conditions and yields for Suzuki-Miyaura reactions involving substrates similar to this compound, as specific data for this compound is not available.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/H₂O | 80 | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | >95 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | Cs₂CO₃ | THF | RT | ~85 |
| 4 | (E)-Styrylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 60 | ~88 |
A significant advantage of the Suzuki-Miyaura coupling involving vinyl halides is its stereospecificity. The reaction generally proceeds with retention of the double bond geometry of both the vinyl halide and the vinylboronic acid coupling partners. libretexts.orgcapes.gov.br The oxidative addition of the vinyl iodide to the palladium(0) center and the subsequent reductive elimination steps are stereoretentive processes. libretexts.org Therefore, if the starting material is the (E)-isomer of this compound, the resulting coupled product is expected to retain the (E)-configuration of the double bond. This high degree of stereocontrol is crucial in the synthesis of complex molecules like natural products where specific stereochemistry is required. researchgate.net
Heck Reaction
The Heck reaction, another palladium-catalyzed process, forms a C-C bond by coupling an unsaturated halide with an alkene. wikipedia.org This reaction is a powerful tool for the vinylation of alkenes. organic-chemistry.org As a vinyl iodide, this compound is an excellent substrate for this transformation.
Intermolecular Coupling: In an intermolecular Heck reaction, this compound can be coupled with various alkenes, such as styrenes or acrylates, in the presence of a palladium catalyst and a base (e.g., Et₃N or K₂CO₃). mdpi.com The reaction typically results in the formation of a new, more substituted alkene with high stereoselectivity, favoring the trans product. organic-chemistry.org
Intramolecular Coupling: The intramolecular Heck reaction is a highly effective method for constructing cyclic structures. wikipedia.org If the this compound were modified to contain a tethered alkene, it could undergo an intramolecular cyclization. Such reactions are often more efficient and selective than their intermolecular counterparts due to entropic factors. chim.it The intramolecular Heck reaction is a key step in the synthesis of numerous complex natural products and can be used to form rings of various sizes. uwindsor.canih.gov
Illustrative Reaction Scheme for Intermolecular Heck Reaction:
Table 2: Representative Conditions for Intermolecular Heck Reaction of Vinyl Halides This table presents typical conditions and yields for Heck reactions involving substrates similar to this compound.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | Acetonitrile | 100 | ~85 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | - | NaOAc | NMP | 135 | >90 |
| 3 | N-Vinylacetamide | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DMF | 80 | ~78 |
| 4 | Cyclohexene | PdCl₂(PPh₃)₂ (3) | - | Ag₂CO₃ | Toluene | 110 | ~70 |
Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne. wikipedia.org It is one of the most reliable methods for the synthesis of enyne and arylethyne motifs. organic-chemistry.orglibretexts.org Vinyl iodides are the most reactive vinyl halides for this transformation, allowing the reaction to proceed under mild conditions. wikipedia.orgrsc.org
The reaction of this compound with a terminal alkyne would typically be carried out using a catalytic system composed of a palladium(0) source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) salt, usually CuI. wikipedia.orgorganic-chemistry.org An amine base, like triethylamine (B128534) or diisopropylamine, serves both as the base and often as the solvent. wikipedia.org The reaction is highly stereospecific, proceeding with retention of the alkene geometry. sci-hub.se
Illustrative Reaction Scheme for Sonogashira Coupling:
Table 3: Representative Conditions for Sonogashira Coupling of Vinyl Iodides This table presents typical conditions and yields for Sonogashira reactions involving substrates similar to this compound.
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | RT | >95 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NH | DMF | 50 | ~90 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (4) | Et₃N | Toluene | 60 | >90 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ (2) | CuI (5) | Piperidine | Acetonitrile | RT | ~88 |
Alkynylation with Terminal Alkynes
The reaction of vinyl iodides with terminal alkynes, commonly known as the Sonogashira coupling, is a powerful method for constructing enyne moieties. nih.govwikipedia.org This transformation is typically catalyzed by a combination of a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.org For a substrate like this compound, the vinyl iodide group is an excellent electrophilic partner for this reaction. wikipedia.orgwikipedia.org
The general reaction proceeds via a catalytic cycle involving the oxidative addition of the vinyl iodide to a Pd(0) species, followed by transmetalation with a copper acetylide (formed in situ from the terminal alkyne, copper(I) salt, and base), and concluding with reductive elimination to yield the 1,3-enyne product and regenerate the Pd(0) catalyst. wikipedia.org Nickel-based catalyst systems have also been developed as a more economical alternative to palladium for Sonogashira reactions. tandfonline.com The reaction conditions are generally mild, allowing for the tolerance of various functional groups, such as the tert-butoxy (B1229062) ether present in the substrate. rsc.org
Table 1: Typical Conditions for Sonogashira Coupling of Vinyl Iodides
| Component | Example Reagent/Condition | Purpose |
|---|---|---|
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or NiCl₂(PPh₃)₂ | Primary catalyst for C-C bond formation. wikipedia.orgtandfonline.com |
| Co-catalyst | CuI | Facilitates the formation of the reactive acetylide. wikipedia.org |
| Base | Et₃N, piperidine, or Cs₂CO₃ | Neutralizes HX produced and aids acetylide formation. tandfonline.com |
| Solvent | THF, DMF, or aqueous media | Reaction medium. tandfonline.com |
| Temperature | Room Temperature to 60 °C | Mild conditions are often sufficient. wikipedia.orgtandfonline.com |
Stille Coupling with Organostannanes
The Stille coupling provides another efficient route for carbon-carbon bond formation by reacting an organic halide with an organostannane reagent, catalyzed by a palladium complex. wikipedia.org Vinyl iodides, including this compound, are highly suitable electrophiles for this reaction, often reacting faster and under milder conditions than the corresponding bromides or chlorides. wikipedia.org A key advantage of the Stille coupling is that the stereochemistry of the vinyl group is typically retained throughout the reaction. wikipedia.org
The catalytic cycle involves the oxidative addition of the vinyl iodide to Pd(0), followed by transmetalation where the organic group from the organostannane replaces the iodide on the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. The reaction tolerates a wide array of functional groups, and various organostannanes (vinyl, aryl, alkynyl, etc.) can be used as coupling partners. wikipedia.org
Table 2: General Conditions for Stille Coupling of Vinyl Iodides
| Component | Example Reagent/Condition | Purpose |
|---|---|---|
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Palladium(0) source. harvard.edu |
| Ligand | PPh₃, AsPh₃, or electron-rich phosphines | Stabilizes the palladium catalyst. |
| Solvent | THF, dioxane, or DMF | Anhydrous, degassed solvent. |
| Additives | CuI, LiCl | Can accelerate the transmetalation step. harvard.edu |
| Temperature | Ambient to 100 °C | Varies depending on substrate reactivity. |
Negishi Coupling with Organozinc Reagents
The Negishi coupling is a versatile reaction that joins organic halides with organozinc reagents, catalyzed by either nickel or palladium complexes. wikipedia.orgorganic-chemistry.org This method is noted for its high functional group tolerance and the ability to form C(sp²)-C(sp³) bonds. The vinyl iodide in this compound makes it a prime substrate for these transformations. Both nickel and palladium catalysts are effective, though nickel has gained prominence, particularly for its ability to couple alkyl partners. rsc.org
Nickel-Catalyzed Processes for Aminoalkylation
A significant application of the Negishi coupling is the direct aminoalkylation of alkenes. Research has demonstrated the successful nickel-catalyzed cross-coupling of (E)-1-iodooct-1-ene, a close analog of the title compound, with secondary aminoalkylzinc bromides. acs.org This reaction provides a direct route to complex amine-containing structures that are prevalent in biologically active molecules. acs.org
In a specific example, the reaction of (E)-1-iodooct-1-ene with (1-methylpiperidin-4-yl)zinc bromide was accomplished using a nickel catalyst. acs.org The organozinc reagent is typically prepared in situ from the corresponding Grignard reagent via transmetalation with a zinc salt like ZnCl₂. acs.org
Table 3: Nickel-Catalyzed Aminoalkylation of (E)-1-iodooct-1-ene
| Parameter | Details | Reference |
|---|---|---|
| Alkenyl Halide | (E)-1-Iodooct-1-ene | acs.org |
| Organozinc Reagent | (1-Methylpiperidin-4-yl)zinc bromide | acs.org |
| Catalyst System | Ni(acac)₂ / DPE-Phos | acs.org |
| Temperature | 25 °C | acs.org |
| Reaction Time | 24 hours | acs.org |
| Yield | 58% | acs.org |
This process highlights a powerful, one-step method for synthesizing functionalized amines from simple precursors using nickel-catalyzed Negishi coupling. acs.org
Organometallic Reactivity of the Vinyl Iodide Functional Group
Formation of Vinyl Grignard Reagents from this compound
Vinyl Grignard reagents are valuable intermediates in organic synthesis, acting as potent nucleophiles for forming new carbon-carbon bonds. byjus.com They can be prepared from vinyl halides, such as this compound, by reacting them with magnesium metal. wikipedia.org The reaction is typically conducted in an ether solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, which stabilizes the resulting organomagnesium compound. byjus.com
The formation of a Grignard reagent from a vinyl iodide involves the insertion of magnesium into the carbon-iodine bond. While this reaction can sometimes be sluggish, it is a standard method for generating these useful reagents. wikipedia.org A critical aspect of this transformation is that it generally proceeds with retention of the stereochemistry of the double bond. unp.edu.ar
Lithiation and Transmetalation Strategies
The vinyl iodide moiety of this compound can be converted into a highly reactive vinyllithium (B1195746) species through lithium-halogen exchange. wikipedia.org This reaction is typically carried out at low temperatures (e.g., -78 °C) using an alkyllithium reagent, most commonly n-butyllithium or tert-butyllithium. wikipedia.org The rate of exchange is significantly faster for iodides compared to bromides or chlorides. harvard.eduresearchgate.net This method is highly stereospecific, proceeding with retention of the vinyl geometry. harvard.edu
Once formed, the vinyllithium reagent is a powerful nucleophile and base. Furthermore, it can undergo transmetalation with various metal salts to generate other useful organometallic reagents. wikipedia.org For instance, reacting the vinyllithium species with zinc chloride (ZnCl₂) would yield the corresponding organozinc reagent for use in Negishi couplings. wikipedia.org Similarly, reaction with trialkyltin halides can produce organostannanes for Stille couplings, and reaction with copper(I) salts can generate organocuprates for conjugate addition reactions. wikipedia.orgpsgcas.ac.in This two-step sequence of lithiation followed by transmetalation provides access to a wide range of organometallic intermediates from a single vinyl iodide precursor, greatly expanding its synthetic utility. wikipedia.orgosti.gov
Cycloaddition and Annulation Reactions
Intermolecular Pauson-Khand Type Reactions with Alkynes and CO Surrogates
The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition that constructs α,β-cyclopentenones from an alkene, an alkyne, and carbon monoxide, typically mediated by a metal carbonyl complex. wikipedia.orgorganic-chemistry.org While specific examples involving this compound are not extensively detailed in the surveyed literature, the general mechanism and scope of the Pauson-Khand reaction provide a framework for its potential applications.
In a typical Pauson-Khand reaction, a dicobalt octacarbonyl complex, Co₂(CO)₈, is used to coordinate with the alkyne. wikipedia.orgmdpi.com The resulting stable alkyne-cobalt complex then reacts with the alkene component. organic-chemistry.org For this compound, this would involve the reaction of its terminal double bond. The reaction proceeds through the formation of a metallacyclopentene intermediate, followed by migratory insertion of carbon monoxide and subsequent reductive elimination to yield the cyclopentenone product. wikipedia.orgbeilstein-journals.org
The regioselectivity of the intermolecular Pauson-Khand reaction is influenced by both steric and electronic factors of the reacting partners. mdpi.comnih.gov Additives such as N-methylmorpholine N-oxide (NMO) or trimethylamine (B31210) N-oxide (TMANO) can be used to promote the reaction under milder conditions by facilitating the removal of CO ligands. wikipedia.orgbeilstein-journals.org Alternative metal catalysts based on rhodium, iridium, and palladium have also been developed to enhance catalytic efficiency and enantioselectivity. organic-chemistry.orgmdpi.com The use of CO surrogates, like aldehydes, can also be employed in variations of this reaction. beilstein-journals.org
| Reactants | Catalyst/Promoter | Product Type | Key Features |
| Alkene, Alkyne, CO | Co₂(CO)₈, Rh, Ir, Pd | α,β-Cyclopentenone | [2+2+1] cycloaddition, forms five-membered rings. wikipedia.orgorganic-chemistry.org |
| This compound, Alkyne, CO | Co₂(CO)₈ (stoichiometric) | Bicyclic cyclopentenone | Formation of a fused ring system. |
| This compound, Alkyne, CO | Rh(I) or Ir(I) catalyst | Bicyclic cyclopentenone | Catalytic, often milder conditions. organic-chemistry.org |
| This compound, Alkyne, CO surrogate | Metal catalyst | Bicyclic cyclopentenone | Avoids the use of gaseous carbon monoxide. beilstein-journals.org |
Other Carbon-Heteroatom and Carbon-Carbon Bond Forming Reactions
Borylative Couplings with Various Nucleophiles
While direct borylative coupling of this compound is not specifically documented, related transformations provide insight into its potential reactivity. The Pauson-Khand reaction of similar substrates with bis(pinacolato)diboron, B₂(pin)₂, can lead to the formation of β-borylated cyclopentenones with high regio- and stereoselectivity. beilstein-journals.org This suggests that the vinyl iodide could potentially undergo borylation at the double bond under appropriate catalytic conditions.
More commonly, vinyl iodides are excellent substrates for Suzuki-Miyaura cross-coupling reactions. If this compound were first converted to a vinyl boronate ester, it could then be coupled with a wide range of aryl or vinyl halides. Conversely, the intact vinyl iodide can be directly coupled with various organoboron nucleophiles.
Metal-Catalyzed C-O Reductive Elimination
Reductive elimination is a fundamental step in many transition metal-catalyzed reactions, typically involving the formation of a new bond between two ligands on the metal center, with a concurrent reduction in the metal's oxidation state. numberanalytics.comlibretexts.org A C-O reductive elimination from a metal complex bearing both an alkyl/vinyl group and an alkoxy group would form a new ether.
For a process involving this compound, one could envision an initial oxidative addition of the C-I bond to a low-valent metal center (e.g., Pd(0) or Ni(0)). If the resulting organometallic intermediate could then incorporate a tert-butoxy group onto the metal center, a subsequent C(sp²)-O reductive elimination could, in principle, form 8-tert-butoxy-1-(tert-butoxy)oct-1-ene. However, such a direct C(sp²)-O reductive elimination is less common than C-C or C-H bond formation. umb.edu
More plausible scenarios involve intramolecular processes or reactions where the alkoxy group is delivered from an external reagent. The reverse process, oxidative addition of a C-O bond to a metal, is generally challenging but crucial for certain catalytic cycles. Non-classic reductive elimination pathways, occurring between a covalent ligand and a dative ligand, have also been explored to facilitate bond formations that are difficult via traditional routes. rsc.org
Iodosulfonylation of Alkyne Precursors
The compound this compound is an (E)-β-iodo vinylsulfone if a sulfonyl group is present at the C1 position. While the name provided does not explicitly state this, the synthesis of such structures via iodosulfonylation of alkynes is a well-established method.
This transformation can be achieved by reacting a terminal alkyne, in this case, 8-tert-butoxyoct-1-yne, with a sulfonyl hydrazide in the presence of potassium iodide and an oxidant like hydrogen peroxide. thieme-connect.com Ultrasound irradiation has been shown to significantly accelerate this reaction. The reaction proceeds through a radical mechanism, initiated by the formation of a sulfonyl radical. This radical adds to the alkyne, and the resulting vinyl radical is then trapped by iodine. This method is efficient and generally affords the (E)-isomer with high selectivity. thieme-connect.com
| Alkyne Precursor | Reagents | Conditions | Product | Yield |
| 8-tert-butoxyoct-1-yne | p-Toluenesulfonyl hydrazide, KI, H₂O₂ | Ultrasound (40 kHz), 2 min | (E)-1-((8-(tert-butoxy)oct-1-en-2-yl)sulfonyl)-4-methylbenzene | Good to excellent thieme-connect.com |
| Phenylacetylene | Toluenesulfonyl hydrazide, KI, H₂O₂ | Ultrasound, 2 min | (E)-1-((2-iodostyryl)sulfonyl)-4-methylbenzene | 95% thieme-connect.com |
| Hex-1-yne | Toluenesulfonyl hydrazide, KI, H₂O₂ | Ultrasound, 2 min | (E)-1-((2-iodohex-1-en-1-yl)sulfonyl)-4-methylbenzene | 92% thieme-connect.com |
Absence of Specific Research Findings for this compound with Hypervalent Iodine Reagents
A comprehensive review of available scientific literature reveals no specific documented reactions involving the chemical compound This compound with hypervalent iodine reagents. While the field of hypervalent iodine chemistry is extensive, with numerous studies on their application in organic synthesis, research detailing the reactivity of this particular vinyl iodide is not present in the surveyed sources.
Hypervalent iodine reagents are well-established as versatile tools for a variety of chemical transformations. princeton.edu They are known to participate in reactions such as the alkynylation of C-nucleophiles, N-nucleophiles, and S-nucleophiles. nih.gov Furthermore, their use in photoredox-catalyzed decarboxylative alkynylations of carboxylic acids and the functionalization of alcohols has been a subject of significant research. researchgate.netcardiff.ac.uk These reagents, lauded for their mild reaction conditions and environmentally friendly nature, have found broad application in the synthesis of complex molecules and natural products. researchgate.netrsc.org
However, despite the wide-ranging utility of hypervalent iodine compounds in mediating reactions with alkynes and other functional groups, specific studies focusing on This compound are absent from the current body of scientific literature. Consequently, no data tables or detailed research findings concerning its transformations with hypervalent iodine reagents can be provided.
Stereochemical Control and Mechanistic Investigations in Reactions of 8 Tert Butoxy 1 Iodooct 1 Ene
Control of (E)/(Z) Olefin Geometry in Synthetic Transformations
The geometry of the double bond in 8-tert-butoxy-1-iodooct-1-ene is a crucial determinant of the stereochemistry of the final product in synthetic transformations. The ability to selectively synthesize either the (E) or (Z) isomer is therefore of significant importance. Various synthetic strategies have been developed to control the olefin geometry of vinyl iodides, which are applicable to the synthesis of this compound.
Hydrometalation of terminal alkynes is a common method for the synthesis of vinyl iodides. The choice of the hydrometalation reagent and reaction conditions can dictate the stereochemical outcome. For instance, hydroalumination and hydroboration reactions typically proceed in a syn fashion, leading to the formation of (E)-vinyl iodides. wikiwand.com Conversely, hydroindation with reagents like HInCl has been shown to favor the formation of (Z)-vinyl iodides through a radical addition mechanism. wikiwand.com
The stereochemical integrity of the vinyl iodide is generally maintained in subsequent cross-coupling reactions. For example, palladium-catalyzed reactions such as Suzuki-Miyaura, Stille, and Heck couplings are known to be stereospecific, meaning that the configuration of the starting vinyl iodide is retained in the product. masterorganicchemistry.com This stereospecificity is a cornerstone of modern organic synthesis, allowing for the precise construction of complex molecules with defined geometries.
However, isomerization of the double bond can occur under certain reaction conditions, leading to a loss of stereochemical purity. Mechanistic analysis of some catalytic processes has revealed that isomerization can be facilitated by the catalyst itself, potentially through the formation of reactive intermediates that can interact with the starting material. nih.gov Therefore, careful selection of the catalyst and optimization of reaction conditions are essential to prevent unwanted isomerization and ensure high stereoselectivity.
Table 1: Methods for Stereoselective Synthesis of Vinyl Iodides
| Method | Typical Stereoselectivity | Notes |
|---|---|---|
| Hydroalumination (e.g., with DIBAL-H) followed by iodinolysis | (E) | Proceeds via syn-addition. |
| Hydroboration followed by iodinolysis | (E) | Proceeds via syn-addition. |
| Hydrozirconation (Schwartz's reagent) followed by iodinolysis | (E) | Proceeds via syn-addition. |
| Hydroindation (HInCl) | (Z) | Believed to proceed via a radical mechanism. wikiwand.com |
| Hydrostannation with palladium catalysis | (E) | High (E) selectivity can be achieved with sterically bulky ligands. wikipedia.org |
Diastereoselective Outcomes in Chiral Systems and Functionalizations
When this compound is used as a substrate in a chiral environment, the potential for diastereoselective reactions arises. This is particularly relevant in the synthesis of complex natural products and pharmaceuticals where precise control of multiple stereocenters is required.
Diastereoselectivity can be induced by the presence of a chiral center within the substrate itself or by the use of chiral catalysts or reagents. In the context of functionalizing the double bond of this compound, the approach of a reagent to the two faces of the alkene can be influenced by steric or electronic factors, leading to the preferential formation of one diastereomer over the other. masterorganicchemistry.com
For example, in reactions such as epoxidation or dihydroxylation, the existing stereochemistry of the molecule can direct the incoming reagent to one face of the double bond. This substrate-controlled diastereoselectivity is a powerful tool in organic synthesis. Alternatively, catalyst-controlled diastereoselective reactions can be employed, where a chiral catalyst creates a chiral environment that favors the formation of one diastereomer.
While specific studies on the diastereoselective functionalization of this compound are not extensively documented in the provided search results, the general principles of diastereoselection in alkene functionalization are well-established and would be applicable. The bulky tert-butoxy (B1229062) group at the end of the octene chain may have some influence on the conformational preferences of the molecule, which in turn could affect the diastereoselectivity of reactions at the double bond.
Elucidation of Reaction Mechanisms
A deep understanding of the reaction mechanisms involving this compound is crucial for optimizing reaction conditions, predicting outcomes, and developing new synthetic methodologies. The mechanisms of transition metal-catalyzed cross-coupling reactions, in particular, have been the subject of intense investigation.
Palladium and nickel complexes are the most common catalysts for cross-coupling reactions of vinyl iodides. The catalytic cycle generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. chemistryjournals.net
Palladium(I) Dimers: While many palladium-catalyzed cross-coupling reactions are thought to proceed through a Pd(0)/Pd(II) catalytic cycle, the involvement of palladium(I) dimers as active catalysts or precatalysts has been increasingly recognized. rwth-aachen.deresearchgate.net These dimers can be formed in situ and can exhibit unique reactivity compared to their monomeric counterparts. rwth-aachen.de For instance, iodide counterions play a crucial role in stabilizing palladium(I) dimers. nih.gov The active dianionic palladium(I) catalyst, [Pd₂I₄][NBu₄]₂, can be generated in situ from Pd(OAc)₂ and Bu₄NI. nih.gov
Nickel(0) Precomplexes: Nickel catalysts are often a more cost-effective alternative to palladium and can exhibit different reactivity and selectivity. Nickel(0) species are typically the active catalysts in cross-coupling reactions. These can be generated in situ from Ni(II) precatalysts through reduction. The choice of ligands is critical in modulating the reactivity and stability of the Ni(0) species.
While many cross-coupling reactions are described by ionic mechanisms, there is growing evidence for the involvement of radical intermediates in some transformations. rsc.org The relatively weak carbon-iodine bond in vinyl iodides makes them susceptible to homolytic cleavage, which can initiate radical pathways. wikipedia.org
The generation of vinyl radicals can occur through single-electron transfer (SET) processes involving the transition metal catalyst. For instance, in some iron-catalyzed cross-coupling reactions, an Fe(I)/Fe(II)/Fe(III) mechanism involving the generation of alkyl radical intermediates has been proposed. nih.gov The intermediacy of radicals has also been supported by radical trapping experiments. escholarship.org The involvement of radical pathways can sometimes lead to unexpected products or stereochemical outcomes, making their study essential for a complete understanding of the reaction.
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate details of reaction mechanisms. chemistryjournals.net DFT calculations can provide insights into the structures of intermediates and transition states, as well as the energetics of different reaction pathways.
DFT calculations allow for the mapping of the potential energy surface of a reaction, which helps in identifying the most favorable reaction pathway. By calculating the energies of intermediates and transition states, the activation barriers for each step in the catalytic cycle can be determined. acs.org This information is invaluable for understanding the rate-determining step of a reaction and for predicting how changes in the catalyst, ligands, or substrates will affect the reaction outcome.
For example, computational studies on the Suzuki-Miyaura coupling have provided a detailed picture of the full catalytic cycle, including the oxidative addition, isomerization, transmetalation, and reductive elimination steps. acs.org These studies have considered different possible mechanisms and have helped to rationalize the observed reactivity and selectivity. While specific DFT studies on this compound were not found, the principles and methodologies are directly applicable to understanding its reactivity in transition metal-catalyzed transformations.
Table 2: Key Mechanistic Features in Reactions of Vinyl Iodides
| Mechanistic Feature | Description | Key Intermediates/Species |
|---|---|---|
| Pd(0)/Pd(II) Catalytic Cycle | The classical mechanism for many palladium-catalyzed cross-coupling reactions. | Pd(0)Ln, (vinyl)Pd(II)(I)Ln |
| Pd(I) Dimer Involvement | Pd(I) dimers can act as catalysts or precatalysts, stabilized by iodide ions. rwth-aachen.denih.gov | [Pd2I4]2-, [Pd2I5(Ar)]2-nih.gov |
| Radical Pathways | Involvement of single-electron transfer (SET) processes leading to radical intermediates. nih.gov | Vinyl radicals, metal-centered radicals |
| Computational Elucidation (DFT) | Provides detailed energetic and structural information about reaction pathways. chemistryjournals.net | Calculated transition states and intermediates |
Computational Studies on Reaction Pathways (e.g., Density Functional Theory)
Effect of Ligand and Substituent Electronic and Steric Properties on Reactivity and Selectivity
A comprehensive search of available scientific literature and chemical databases did not yield specific studies detailing the effects of ligand and substituent electronic and steric properties on the reactivity and selectivity of this compound. Research focusing on this particular compound's reaction mechanisms under varying ligand and substituent conditions appears to be limited or not publicly documented.
Influence of Solvent Effects in Mechanistic Computations
There is currently no available research in the public domain that investigates the influence of solvent effects in mechanistic computations for reactions involving this compound. Computational studies modeling the reaction pathways of this specific iodoalkene and the role of the solvent in stabilizing transition states or intermediates have not been reported in the accessible scientific literature.
Advanced Academic Applications of 8 Tert Butoxy 1 Iodooct 1 Ene Derivatives
Precursors for Complex Organic Synthesis
The presence of two distinct functional groups in 8-tert-Butoxy-1-iodooct-1-ene derivatives allows for their use in convergent and modular synthetic strategies. The vinyl iodide moiety is a key participant in a wide array of transition-metal-catalyzed cross-coupling reactions, while the tert-butoxy (B1229062) group serves as a robust protecting group for a terminal alcohol, which can be revealed and functionalized in later synthetic steps.
Vinyl iodides are established precursors in the stereoselective synthesis of complex natural products. wikipedia.org Their utility stems from their high reactivity in fundamental carbon-carbon bond-forming reactions. The this compound scaffold is particularly well-suited for the synthesis of long-chain natural products like polyketides, acetogenins, and various alkaloids where a terminal hydroxyl group is a common feature. rsc.orgacs.org
In a typical synthetic approach, the vinyl iodide can be coupled with another fragment via reactions such as Suzuki, Stille, Heck, or Sonogashira couplings to construct the carbon backbone. wikipedia.org The tert-butyl ether is stable under these conditions, preventing unwanted side reactions. Once the core structure is assembled, the tert-butoxy group can be readily cleaved under acidic conditions to liberate the primary alcohol. This hydroxyl group can then be oxidized to an aldehyde or carboxylic acid, or engaged in esterification or etherification reactions to complete the synthesis of the natural product or to create structural analogues for biological evaluation. rsc.org For instance, the synthesis of rhizopodin, a complex macrodiolide, utilized a bifunctional vinyl iodide linchpin to connect key fragments of the molecule. acs.org
Table 1: Key Cross-Coupling Reactions Utilizing Vinyl Iodide Precursors
| Reaction Name | Catalyst System (Typical) | Bond Formed | Relevance to this compound |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C(sp²)-C(sp²) or C(sp²)-C(sp³) | Couples the vinyl iodide with boronic acids/esters to build complex carbon skeletons. wikipedia.orgrsc.org |
| Stille Coupling | Pd(PPh₃)₄ | C(sp²)-C(sp²) | Reacts with organostannanes, offering mild conditions suitable for complex substrates. wikipedia.org |
| Heck Reaction | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | C(sp²)-C(sp²) | Couples the vinyl iodide with an alkene, useful for extending carbon chains. wikipedia.org |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | C(sp²)-C(sp) | Forms a conjugated enyne system by coupling with a terminal alkyne. wikipedia.org |
| Negishi Coupling | Pd or Ni catalyst | C(sp²)-C(sp³) or C(sp²)-C(sp²) | Couples with organozinc reagents, known for high functional group tolerance. |
The principles that make this compound valuable in natural product synthesis extend directly to its use in medicinal chemistry. The synthesis of novel pharmaceutical agents often requires the assembly of unique molecular scaffolds that incorporate both lipophilic and polar elements. The eight-carbon chain of this reagent provides a lipophilic spacer, while the terminal tert-butoxy group can be converted into a polar hydroxyl group to modulate physicochemical properties like solubility and cell permeability.
Bifunctional reagents, often termed "linchpins," are critical in fragment-based drug discovery and diversity-oriented synthesis. acs.org this compound can act as such a linchpin, connecting two different molecular fragments through sequential reactions at its two functional ends. This modular approach allows for the rapid generation of a library of related compounds for structure-activity relationship (SAR) studies. For example, the vinyl iodide could be used in a palladium-catalyzed coupling to attach a heterocyclic core, a common motif in many drugs. nih.gov Subsequent deprotection of the tert-butyl ether would yield an alcohol that could be derivatized to explore interactions with a specific biological target. whiterose.ac.uk
Role in the Development of Functional Organic Materials
The unique chemical handles of this compound derivatives make them attractive monomers for the synthesis of specialized polymers and components for advanced material systems.
Vinyl iodides can be employed in the synthesis of functional polymers, particularly as chain-end functionalizing agents in controlled radical polymerization processes. ntu.edu.sg For example, an organocatalyzed radical addition can transform an alkyl iodide-terminated polymer into a vinyl iodide-terminated polymer. ntu.edu.sg By analogy, this compound could be used as a functional initiator or terminator in polymerization reactions like Atom Transfer Radical Polymerization (ATRP). researchgate.net
This would produce polymers with a terminal tert-butoxy-octyl chain. This functionality could serve several purposes:
Property Modification : The bulky and somewhat lipophilic end-group could influence the polymer's solubility, thermal properties (e.g., glass transition temperature), and self-assembly behavior in solution or the solid state.
Post-Polymerization Modification : The tert-butoxy group can be removed to unmask a terminal hydroxyl group. This hydroxyl-functionalized polymer is a versatile intermediate that can be used for further reactions, such as grafting onto surfaces, cross-linking to form hydrogels, or conjugation with biomolecules.
Table 2: Potential Influence of this compound as a Polymer Chain-End Modifier
| Polymer Type | Functional End-Group | Potential Properties and Applications |
|---|---|---|
| Initial Polymer | -CH₂-CH(I)-(CH₂)₇-O-tBu |
Enhanced solubility in nonpolar solvents; can be used in cross-coupling reactions for further functionalization. ntu.edu.sg |
| Deprotected Polymer | -CH₂-CH(I)-(CH₂)₇-OH |
Increased hydrophilicity; precursor for creating amphiphilic block copolymers, surface coatings, or biocompatible materials. |
Supramolecular chemistry relies on the self-assembly of molecular components (tectons) through non-covalent interactions to form ordered, functional systems. rsc.orgnih.gov Bifunctional molecules with distinct and orthogonal interaction sites are ideal candidates for constructing such architectures. acs.org this compound fits this description perfectly.
The vinyl iodide end can participate in halogen bonding or coordinate to metal surfaces, serving as a robust anchor point. frontiersin.org The tert-butoxy end, with its ether oxygen, can act as a hydrogen bond acceptor. After deprotection, the resulting hydroxyl group is an excellent hydrogen bond donor and acceptor. This allows the molecule to be programmed for self-assembly. For instance, a monolayer of these molecules could be formed on a gold or silver surface via the vinyl iodide, with the alkyl chains orienting away from the surface. The terminal groups could then direct the formation of a second layer or interact with other molecules in a precisely controlled manner, leading to the creation of bifunctional surfaces or sensors. acs.org
Applications in Chemical Probes and Radiolabeling Strategies (e.g., 123I for Imaging)
The development of radiolabeled compounds for diagnostic imaging is a cornerstone of nuclear medicine. nih.gov Iodine isotopes are particularly useful, with 123I being a preferred isotope for Single-Photon Emission Computed Tomography (SPECT) due to its favorable decay properties and half-life (13.2 hours). frontiersin.orgnih.gov
For a radiolabeled molecule to be effective in vivo, the carbon-iodine bond must be sufficiently stable to prevent premature deiodination. Research has shown that iodine attached to an sp²-hybridized carbon, as in aryl and vinyl iodides, is significantly more stable in vivo compared to iodine on an sp³-hybridized carbon (alkyl iodides). nih.govresearchgate.net This makes this compound an excellent scaffold for developing radiotracers.
The synthesis of an 123I-labeled version could be achieved through several methods:
Halogen Exchange : A non-radioactive precursor, such as 8-tert-Butoxy-1-bromo-oct-1-ene, could undergo a copper-catalyzed halogen exchange reaction with Na[123I]. frontiersin.org
Direct Electrophilic Iodination : An organometallic precursor, like a vinylstannane or vinylboronic acid, could be reacted with an electrophilic source of [123I]Iodide. researchgate.netacs.org
Once synthesized, the [123I]-8-tert-Butoxy-1-iodooct-1-ene could be attached to a larger, biologically active molecule (e.g., a peptide, antibody, or small molecule inhibitor) to create a targeted imaging probe. The octyl chain could serve as a linker, and the tert-butoxy group could be used to fine-tune the pharmacokinetic properties of the resulting radiopharmaceutical, such as its biodistribution and clearance rate.
Table 3: Relevant Iodine Isotopes for Biomedical Applications
| Isotope | Half-Life | Principal Emission(s) | Primary Application |
|---|---|---|---|
| ¹²³I | 13.22 hours | Gamma (159 keV) | SPECT Imaging. nih.gov |
| ¹²⁴I | 4.18 days | Positron (β+), Gamma | PET Imaging |
| ¹²⁵I | 59.4 days | Gamma (35 keV), EC | Radioimmunoassays, Preclinical Research. frontiersin.org |
| ¹³¹I | 8.02 days | Beta (β-), Gamma | Radiotherapy, SPECT Imaging |
Data sourced from frontiersin.orgnih.govacs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
